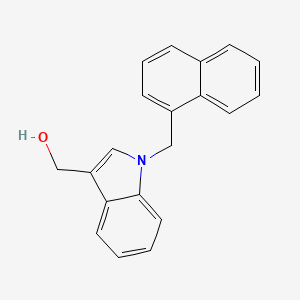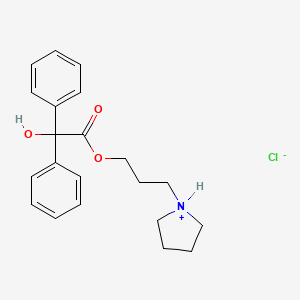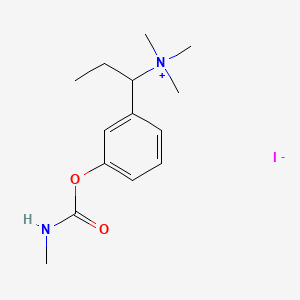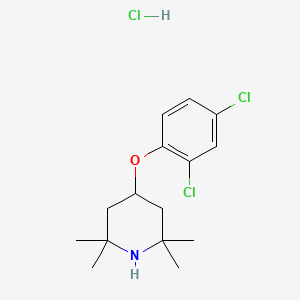
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group attached to a tetramethylpiperidine ring, which is further stabilized by a hydrochloride group. The dichlorophenoxy group is known for its herbicidal properties, while the tetramethylpiperidine ring provides stability and enhances the compound’s overall reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride typically involves the reaction of 2,4-dichlorophenol with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of herbicides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenoxy group is known to disrupt cellular processes by interfering with the function of key enzymes, leading to the inhibition of cell growth and proliferation. The tetramethylpiperidine ring enhances the compound’s stability and facilitates its interaction with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional properties.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom, leading to different reactivity and applications.
Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative with distinct solubility and reactivity characteristics.
Uniqueness
4-(2,4-Dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride stands out due to its unique combination of a dichlorophenoxy group and a tetramethylpiperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
871983-65-2 |
|---|---|
Fórmula molecular |
C15H22Cl3NO |
Peso molecular |
338.7 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-2,2,6,6-tetramethylpiperidine;hydrochloride |
InChI |
InChI=1S/C15H21Cl2NO.ClH/c1-14(2)8-11(9-15(3,4)18-14)19-13-6-5-10(16)7-12(13)17;/h5-7,11,18H,8-9H2,1-4H3;1H |
Clave InChI |
LUJCZHIYJLZSTA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)OC2=C(C=C(C=C2)Cl)Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
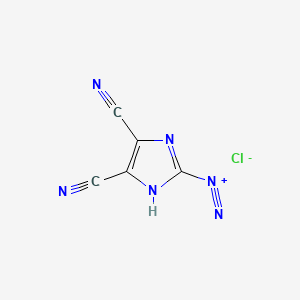
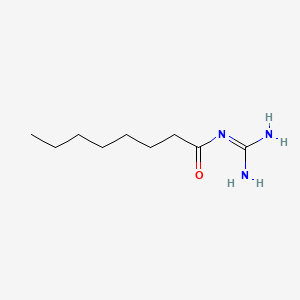
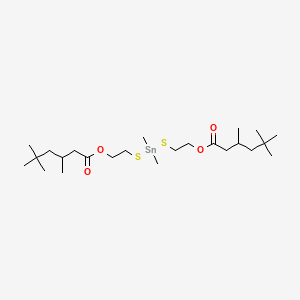
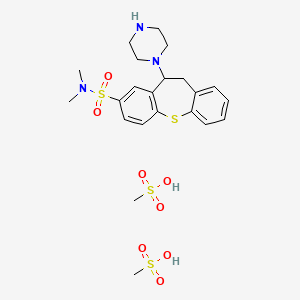

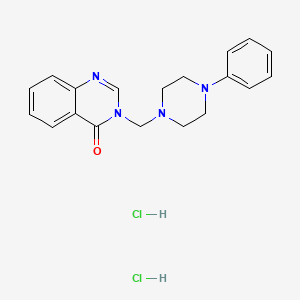
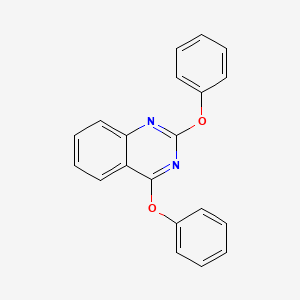
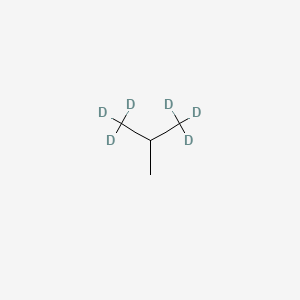
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
